molecular formula C22H20ClN3O6S B3632974 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-nitrophenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-nitrophenyl)glycinamide

Cat. No.: B3632974
M. Wt: 489.9 g/mol
InChI Key: PVOHMRPZZDEJAH-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-nitrophenyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-nitrophenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate reagents under controlled conditions.

    Introduction of Substituents: The 4-chlorophenyl, 2-ethoxyphenyl, and 3-nitrophenyl groups are introduced through substitution reactions. These reactions may involve the use of reagents such as chlorosulfonic acid, ethoxybenzene, and nitrobenzene derivatives.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-nitrophenyl)glycinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-nitrophenyl)glycinamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)glycinamide.
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-nitrophenyl)glycinamide.

Uniqueness

Compared to similar compounds, N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-nitrophenyl)glycinamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O6S/c1-2-32-21-9-4-3-8-20(21)25(33(30,31)19-12-10-16(23)11-13-19)15-22(27)24-17-6-5-7-18(14-17)26(28)29/h3-14H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOHMRPZZDEJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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